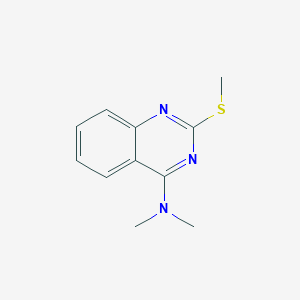
N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine
Vue d'ensemble
Description
Antibacterial Activity and Structure-Activity Relationship
The research on N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine and its derivatives has shown promising antibacterial properties, particularly against multidrug-resistant Staphylococcus aureus. A study identified N(2),N(4)-disubstituted quinazoline-2,4-diamines with minimum inhibitory concentrations in the low micromolar range, indicating potent antibacterial activity. These compounds also exhibited favorable physicochemical properties, limited potential for resistance, low toxicity, and effective in vivo activity, making them suitable candidates for the development of new antibacterial agents .
Synthesis and Molecular Structure
The synthesis of related quinazoline derivatives has been explored through various methods. For instance, novel 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives were synthesized by reacting 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones. These compounds underwent further reactions to produce a range of derivatives, with their structures confirmed by spectral data and X-ray crystallographic analysis . Another study described a 3-step synthesis of substituted 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-diones from substituted isatoic anhydride, which showed immunostimulating activity .
Chemical Reactions and Synthesis Utilizing DMF
N,N-dimethylformamide (DMF) has been utilized as a carbon synthon for the synthesis of various N-heterocycles, including quinazolin-4-ones. The use of DMF, particularly its methyl and acyl groups, has been instrumental in heterocycle syntheses and functionalization, with reactions proceeding through different mechanisms .
Physical and Chemical Properties
The physical and chemical properties of quinazoline derivatives have been characterized using various techniques. For example, a novel quinazoline derivative was synthesized and characterized by FTIR, NMR, and single crystal X-ray diffraction. The molecular stability was attributed to weak but significant intra- and intermolecular hydrogen bond interactions, as analyzed by Hirshfeld surface analysis. The molecular geometry was optimized using B3LYP/DFT method, and additional properties such as electrostatic potential map, nonlinear optical properties, and NBO analysis were described .
Synthesis of Novel Derivatives and Intramolecular Cyclization
A novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, leading to a variety of derivatives through chemical transformation . Additionally, intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide was achieved, resulting in the formation of 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione, which further reacted in acylation and condensation with aromatic aldehydes .
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazolines, including N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine, are integral in the development of novel optoelectronic materials. These compounds have been used in the creation of luminescent small molecules, electroluminescent materials, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems enhances the performance of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, quinazoline derivatives show potential as nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in optoelectronic applications (Lipunova et al., 2018).
Medicinal Chemistry and Drug Design
The quinazoline nucleus is foundational in medicinal chemistry due to its stability and the ability to introduce various bioactive moieties. This adaptability has led to the synthesis of novel compounds with potential medicinal applications, including antibacterial agents. Quinazoline derivatives have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, addressing the challenge of antibiotic resistance and highlighting their potential in drug development (Tiwary et al., 2016).
Anticancer Research
Quinazoline derivatives have been extensively investigated for their anticancer properties. These compounds target a wide range of biological pathways and proteins, including EGFR inhibitors and other kinases, showing promise in cancer therapy. The structural diversity of quinazoline compounds allows for targeting multiple pathways, making them valuable in the development of multi-target therapies for cancer (Ravez et al., 2015).
Synthetic Chemistry Advances
Recent advancements in synthetic chemistry have facilitated the eco-friendly and efficient synthesis of quinazolines. These methodologies emphasize atom-efficient, multi-component strategies, expanding the toolbox for creating novel quinazoline derivatives. This progress is crucial for both understanding the properties of quinazolines and exploring their applications across various fields (Faisal & Saeed, 2021).
Propriétés
IUPAC Name |
N,N-dimethyl-2-methylsulfanylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-14(2)10-8-6-4-5-7-9(8)12-11(13-10)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOWOUCRJSTHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324833 | |
| Record name | N,N-dimethyl-2-methylsulfanylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-dimethyl-2-(methylsulfanyl)-4-quinazolinamine | |
CAS RN |
81683-42-3 | |
| Record name | N,N-dimethyl-2-methylsulfanylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)

![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2530862.png)
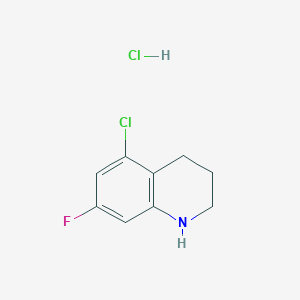
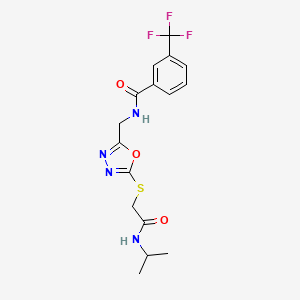
![diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2530865.png)
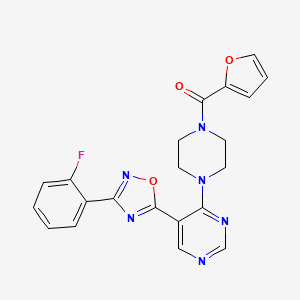
methyl}-1H-pyrazole-3-carboxamide](/img/structure/B2530869.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)
![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)
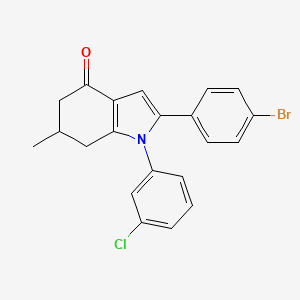
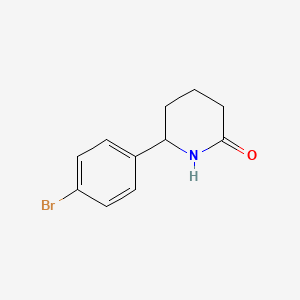
![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)